molecular formula C6H10O2 B086109 Adipaldehyde CAS No. 1072-21-5

Adipaldehyde

Cat. No. B086109
CAS RN: 1072-21-5
M. Wt: 114.14 g/mol
InChI Key: UMHJEEQLYBKSAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Adipaldehyde can be synthesized through various methods, including the oxidation of cyclic olefins with aqueous hydrogen peroxide catalyzed by tungstic acid, offering good yields under several conditions (Deng et al., 1992). Another method involves the selective transformation of an amino group into perhydroazepine using adipaldehyde and primary amines with tetracarbonylhydridoferrate at room temperature, demonstrating its reactivity and utility in synthesizing complex molecules (S. Shim et al., 1988).

Molecular Structure Analysis

The molecular structure of adipaldehyde plays a crucial role in its reactivity and applications. Studies on its structural derivatives and reactions have provided insights into its chemical behavior. For example, the hydration and polymerization of adipaldehyde have been studied, showing its tendency to form cyclic monohydrates and its reactivity towards polymerization under specific conditions (P. M. Hardy et al., 1972).

Chemical Reactions and Properties

Adipaldehyde participates in various chemical reactions, including the formation of N-substituted perhydroazepines and its involvement in photoredox catalysis with organocatalysis for asymmetric alkylation of aldehydes. These reactions underline its versatility and utility in organic synthesis (David A. Nicewicz & D. MacMillan, 2008).

Physical Properties Analysis

The physical properties of adipaldehyde, such as its boiling point, melting point, and solubility in various solvents, are essential for its handling and application in chemical synthesis. While specific studies on these properties were not directly identified in the search, they are crucial for determining its conditions of use in industrial and laboratory settings.

Chemical Properties Analysis

The chemical properties of adipaldehyde, including its reactivity towards various nucleophiles, electrophiles, and its behavior under oxidative or reductive conditions, are well-documented. For instance, its oxidation with dioxygen catalyzed by vanadium-containing heteropolyanions showcases its potential for selective transformations, highlighting the importance of catalysis in enhancing its reactivity and selectivity towards desired products (I. Amrani et al., 2017).

Scientific Research Applications

  • Formation from Cyclohexene-Ozone Reactions : Adipaldehyde is a major product of the reaction between cyclohexene and ozone, forming both gaseous and particulate products. This reaction also produces other aldehydes, formic acid, CO, and CO₂. The formation of adipaldehyde and other compounds in this reaction provides insight into atmospheric chemistry and pollutant formation processes (Hatakeyama et al., 1985).

  • Hydroformylation of Butadiene to Adipaldehyde : Adipaldehyde can be produced from the hydroformylation of butadiene, a process of significant interest for creating valuable C6 compounds like adipic acid and hexamethylenediamine. Research has shown that various ligands can significantly influence the yield and selectivity of adipaldehyde in this reaction (Yu et al., 2020).

  • Oxidation to Adipic Acid : The oxidation of adipaldehyde to adipic acid, particularly using heteropolyacids as catalysts, has been studied. This reaction is selective for linear and aromatic aldehydes and produces adipic acid with high efficiency, which is important for industrial applications (Amrani et al., 2017).

  • Synthesis of N-Substituted Perhydroazepines : Adipaldehyde is used in the synthesis of N-substituted perhydroazepines, reacting with a variety of both aliphatic and aromatic amines. This process is significant in the field of organic chemistry for the production of specialized organic compounds (Shim et al., 1988).

  • Isomerizing Hydroformylation Mechanism : Studies have shown that adipaldehyde's formation in the hydroformylation of butadiene can be attributed to an isomerizing hydroformylation mechanism. This research helps in understanding the detailed pathways and mechanisms of such chemical reactions (Maji et al., 2016).

Safety And Hazards

When handling Adipaldehyde, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Future Directions

Adipaldehyde has attracted interest as a precursor to nylon-related polymers . An alternative approach towards such linear dinitriles is presented based on dehydration of readily available α,ω-dialdoximes at ambient conditions by means of aldoxime dehydratases . This biocatalytic route enables a highly regio- and chemoselective approach towards dinitriles without the use of hydrogen cyanide or harsh reaction conditions . A selective synthesis of adiponitrile with substrate loadings of up to 100 g/L and high yields of up to 80% was achieved . Furthermore, a lab scale process on liter scale leading to >99% conversion at 50 g/L underlines the potential and robustness of this method for technical applicability .

properties

IUPAC Name

hexanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHJEEQLYBKSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147935
Record name Adipic dialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adipaldehyde

CAS RN

1072-21-5
Record name Hexanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-21-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic dialdehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adipic dialdehyde
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Record name Adipaldehyde
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Record name ADIPALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
506
Citations
S Yu, WK Snavely, RV Chaudhari, B Subramaniam - Molecular Catalysis, 2020 - Elsevier
… For example, while the DIOP ligand provided an adipaldehyde yield of ∼40% with … maximum adipaldehyde yield of ∼93% with 4-pentenal as substrate. Furthermore, the adipaldehyde …
Number of citations: 10 www.sciencedirect.com
PM Hardy, AC Nicholls, HN Rydon - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The 1H nmr spectra of solutions of succinaldehyde, glutaraldehyde, and adipaldehyde in deuterium oxide have been studied. At room temperature, the major component of solutions of …
Number of citations: 39 pubs.rsc.org
MJ Tenorio, RV Chaudhari… - Industrial & Engineering …, 2019 - ACS Publications
… conversion and 75% adipaldehyde selectivity are reported at … adipaldehyde selectivity are reported with the DIOP ligand using a lower ligand/Rh ratio of 1.5. To enhance adipaldehyde …
Number of citations: 5 pubs.acs.org
SC Shim, CH Doh, TJ Kim, HK Lee… - Journal of heterocyclic …, 1988 - Wiley Online Library
Ethanolic tetracarbonylhydridoferrate combined with adipaldehyde is very efficient for the selective transformation of an amino group into perhydroazepine. A large variety of both …
Number of citations: 15 onlinelibrary.wiley.com
S Yu, RV Chaudhari… - 25th North American …, 2017 - nam.confex.com
… to adipaldehyde and other products in approximately 100 min. The adipaldehyde selectivity … for the second step (pent-4-enal to adipaldehyde). These findings suggest that the two …
Number of citations: 2 nam.confex.com
SC Shim, BW Woo, CH Doh, DY Lee… - Journal of the Korean …, 1992 - koreascience.kr
… adipaldehyde is very efficient for the selective transformation of an amino group into a perhydroazepine ring. Phenylenediamines react with adipaldehyde in … of the ferrate-adipaldehyde-…
Number of citations: 0 koreascience.kr
AJ Bellamy, RD Guthrie, GJF Chittenden - Journal of the Chemical …, 1966 - pubs.rsc.org
… , the reaction between adipaldehyde and phenylhydrazine … yield when solutions of adipaldehyde bisphenylhydrazone in … , and by the formation of adipaldehyde bisphenylhydrazone …
Number of citations: 1 pubs.rsc.org
S Hatakeyama, T Tanonaka, J Weng… - … science & technology, 1985 - ACS Publications
… products of glutaraldehyde and adipaldehyde (the other half … primary yield of glutaraldehyde to adipaldehyde, 2.5 ± 1.Ó as … of gaseous glutaraldehyde and adipaldehyde in the low …
Number of citations: 197 pubs.acs.org
LA Yanovskaya, RN Stepanova - Bulletin of the Academy of Sciences of …, 1965 - Springer
… as the main product, glutaraldehyde diacetal gives some 2, 6-diethoxytetrahydropyran and some glutaraldehyde, and the diacetals of glyoxal, succinaldehyde, adipaldehyde, and 2,4,6-…
Number of citations: 3 link.springer.com
CF Huo, YW Li, M Beller, H Jiao - Organometallics, 2005 - ACS Publications
… intermediate, adipaldehyde, is … adipaldehyde by butadiene hydroformylation have been made, mainly in the patent literature. In most cases, the selectivity to the desired adipaldehyde is …
Number of citations: 30 pubs.acs.org

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